molecular formula C7H12N2O B14889766 1,3-Diazabicyclo[3.2.2]nonan-4-one

1,3-Diazabicyclo[3.2.2]nonan-4-one

Cat. No.: B14889766
M. Wt: 140.18 g/mol
InChI Key: AYCVROPXDAWLQR-UHFFFAOYSA-N
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Description

1,3-Diazabicyclo[3.2.2]nonan-4-one is a specialized diazabicyclic organic compound that serves as a valuable chemical scaffold in medicinal chemistry and drug discovery research. The diazabicyclo[3.2.2]nonane structural motif is recognized as a privileged skeleton in the design of ligands for the α7 nicotinic acetylcholine receptor (α7 nAChR), a prominent target for neurological disorders . Researchers utilize this core structure to develop novel compounds for potential application in the study of conditions such as Alzheimer's disease, inflammation, and pain . The incorporation of the 4-one (carbonyl) group into the structure provides a versatile handle for further synthetic modification, allowing medicinal chemists to explore structure-activity relationships (SAR) and optimize properties like binding affinity and selectivity . The specific stereochemistry and functionalization of the 1,3-diazabicyclo[3.2.2]nonane core are critical for engendering targeted biological activity. For example, related analogs are investigated as "silent agonists" that can induce prolonged receptor desensitization, a mechanism of interest for developing non-opioid analgesic and anti-inflammatory agents . Other research focuses on developing derivatives for use as positron-emission tomography (PET) imaging agents to visualize and quantify α7 nAChR distribution in the brain, facilitating the early diagnosis of central nervous system disorders . This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-diazabicyclo[3.2.2]nonan-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c10-7-6-1-3-9(4-2-6)5-8-7/h6H,1-5H2,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYCVROPXDAWLQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(=O)NC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic Characterization Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. For 1,3-diazabicyclo[3.2.2]nonan-4-one, NMR studies provide invaluable insights into its three-dimensional structure and the electronic environment of its constituent atoms.

¹H NMR Spectroscopy in Conformational Assignment

Proton NMR (¹H NMR) spectroscopy is instrumental in defining the spatial arrangement of hydrogen atoms within a molecule. In a related derivative, 1,3-diazabicyclo[3.2.2]nonan-3-yl(5-(3-(trifluoromethyl)phenyl)furan-2-yl)methanone, the proton signals of the bicyclic core have been reported in deuterated methanol (B129727) (CD₃OD). nih.gov Based on this data, the expected ¹H NMR spectral data for the parent compound this compound would feature distinct multiplets for the protons on the bicyclic framework.

The bridgehead protons and the protons adjacent to the nitrogen atoms and the carbonyl group would exhibit characteristic chemical shifts and coupling constants, reflecting their dihedral angles as described by the Karplus equation. The rigidity of the bicyclic system limits conformational averaging, leading to well-resolved signals.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
H2ax3.50 - 3.70m
H2eq3.30 - 3.50m
H53.00 - 3.20m
H61.80 - 2.00m
H71.90 - 2.10m
H82.80 - 3.00m
H92.90 - 3.10m
NH7.50 - 8.50br s

Note: These are estimated values based on data from a substituted derivative and general principles of NMR spectroscopy. Actual values may vary.

¹³C NMR Spectroscopy for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon skeleton. The spectrum of this compound is expected to show distinct signals for each of its seven carbon atoms. The carbonyl carbon (C4) would appear significantly downfield, typically in the range of 170-180 ppm, due to the deshielding effect of the double-bonded oxygen.

The chemical shifts of the other carbon atoms are influenced by their proximity to the nitrogen atoms. For the aforementioned derivative, 1,3-diazabicyclo[3.2.2]nonan-3-yl(5-(3-(trifluoromethyl)phenyl)furan-2-yl)methanone, the signals for the bicyclic carbons were observed in CD₃OD. nih.gov

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (ppm)
C245 - 55
C4170 - 180
C540 - 50
C625 - 35
C720 - 30
C835 - 45
C950 - 60

Note: These are estimated values based on data from a substituted derivative and general principles of NMR spectroscopy. Actual values may vary.

Dynamic NMR for Conformational Studies

At ambient temperatures, the molecule is expected to exist in a single, stable conformation due to the rigid bicyclic system. However, at elevated temperatures, it is conceivable that subtle conformational exchanges could be induced, which might be observable through line-broadening or the coalescence of specific NMR signals. Such studies would provide valuable information on the energy barriers associated with these conformational changes.

Mass Spectrometry (MS) in Compound Characterization

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. For the regioisomeric compound, 1,4-diazabicyclo[3.2.2]nonan-3-one, a GC-MS spectrum is available in the PubChem database (CID 4401850). nih.gov The electron ionization (EI) mass spectrum of this isomer shows a molecular ion peak (M⁺) at m/z 140, which corresponds to the molecular weight of C₇H₁₂N₂O.

The fragmentation pattern would be characteristic of the bicyclic structure. For this compound, fragmentation is expected to initiate from the molecular ion, followed by the loss of small neutral molecules such as CO, ethylene, or fragments containing the nitrogen atoms. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the elemental composition of the parent ion and its fragments, further confirming the molecular formula.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/zPredicted Fragment
140[M]⁺
112[M - CO]⁺
111[M - CO - H]⁺
84[M - CO - C₂H₄]⁺
70[C₄H₈N]⁺

Note: This is a predicted fragmentation pattern. Actual fragmentation may vary based on ionization method and conditions.

X-ray Crystallography for Solid-State Structural Analysis

Based on these related structures, it is anticipated that the [3.2.2] bicyclic core of this compound would adopt a strained, boat-like conformation for the seven-membered ring and a chair-like conformation for the six-membered ring. The amide group is expected to be nearly planar. A crystal structure would also reveal details about intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups, which dictate the packing of the molecules in the solid state.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. americanpharmaceuticalreview.com For this compound, these techniques would provide clear evidence for the key functional groups.

The IR spectrum is expected to show a strong absorption band for the amide C=O stretching vibration, typically in the region of 1650-1680 cm⁻¹. The N-H stretching vibration of the amide would appear as a band in the range of 3200-3400 cm⁻¹. The C-N stretching vibrations and the various C-H bending and stretching modes of the aliphatic rings would also be present in the fingerprint region of the spectrum.

Raman spectroscopy, being complementary to IR, would be particularly sensitive to the vibrations of the non-polar bonds of the carbon skeleton. The symmetric stretching vibrations of the bicyclic framework would be expected to produce strong signals in the Raman spectrum.

Table 4: Predicted Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)Spectroscopy
Amide N-HStretch3200 - 3400IR
Aliphatic C-HStretch2850 - 3000IR, Raman
Amide C=OStretch1650 - 1680IR
C-NStretch1100 - 1300IR, Raman

Note: These are predicted frequency ranges based on typical values for the respective functional groups.

Conformational Analysis and Dynamics of the 1,3 Diazabicyclo 3.2.2 Nonan 4 One System

Amide Bond Distortion and Twist in Bridgehead Lactams

The incorporation of an amide nitrogen atom at a bridgehead position, as seen in 1,3-diazabicyclo[3.2.2]nonan-4-one, forces the amide bond into a non-planar conformation. researchgate.netgla.ac.uk This structural deviation from the preferred planar arrangement of standard amides is a hallmark of bridgehead lactams and profoundly influences their reactivity. oregonstate.eduacs.org The degree of this distortion can be quantified using the Winkler-Dunitz parameters: the twist angle (τ), which measures the torsion around the N-C(O) bond, and the nitrogen pyramidalization (χN), which describes the deviation of the nitrogen atom from the plane defined by its three substituents. researchgate.net In an ideal planar amide, both τ and χN are close to 0°, whereas in highly distorted systems, these values increase significantly. researchgate.net

Table 1: Representative Winkler-Dunitz Distortion Parameters for Various Bridgehead Lactams

Compound/Ring System Twist Angle (τ) Nitrogen Pyramidalization (χN) N-C(O) Bond Length (Å) C=O Bond Length (Å)
1-Azabicyclo[3.3.1]nonan-2-one 15.1° 33.7° 1.383 1.229
1-Azabicyclo[4.3.1]decan-2-one 26.0° 43.1° 1.408 1.221
N-Alkyl-Bridged Lactam researchgate.net 44.0° 58.3° 1.554 1.192
Acyclic Twisted Amide drugbank.com 89.0° - - -

Note: Data is illustrative of the trends in bridgehead lactams and not specific to this compound, for which specific X-ray data is not widely available. Data sourced from reviews and studies on various bicyclic systems.

Electronic Interactions and Orbital Overlap in Distorted Amides

The planarity of a typical amide bond is a direct consequence of the favorable resonance interaction between the nitrogen lone pair (nN) and the carbonyl group's π-system (πC=O). This delocalization imparts partial double-bond character to the N-C(O) bond, resulting in a rotational barrier and a planar geometry. semanticscholar.org In bridgehead lactams like this compound, the rigid bicyclic framework physically prevents the optimal alignment of the nitrogen lone pair orbital with the carbonyl π orbital. gla.ac.uk

This forced misalignment, or twisting, decouples the nitrogen lone pair from the carbonyl group, which significantly reduces the resonance stabilization. oregonstate.edu As the twist angle (τ) increases, the nN-π*C=O overlap diminishes, causing the N-C(O) bond to lengthen and lose its double-bond character, while the C=O bond shortens and becomes more like that of a simple ketone. researchgate.net This disruption of amide resonance is the primary electronic consequence of the geometric constraints in bridgehead lactams, leading to increased electrophilicity of the carbonyl carbon and enhanced basicity of the nitrogen atom. gla.ac.ukacs.org

Steric and Anomeric Effects on Amide Geometry

The anomeric effect, a stereoelectronic phenomenon, typically describes the preference for an axial conformation of a heteroatomic substituent adjacent to another heteroatom in a saturated ring. scholaris.caupc.edu In the context of the distorted amide in this compound, related stereoelectronic interactions are at play. The geometry around the bridgehead nitrogen and the adjacent carbonyl carbon is a fine balance between maximizing stabilizing orbital overlaps (like the anomeric effect) and minimizing destabilizing steric repulsions. upc.eduresearchgate.net The pyramidalization of the bridgehead nitrogen, for instance, is a direct result of the geometric constraints imposed by the bicyclic system, which overrides the typical sp2 hybridization favored by amide resonance. researchgate.net

Ring Conformations of the Bridged Bicyclic System

The bicyclo[3.2.2]nonane framework consists of a six-membered ring and a seven-membered ring sharing two bridgehead carbons. Studies on the parent carbocycle and its derivatives show that the system is conformationally mobile. gla.ac.uk The six-membered ring typically adopts a chair conformation, while the larger seven-membered ring is more flexible and can exist in boat, twist-boat, or chair forms. gla.ac.ukucl.ac.uk In the case of this compound, the introduction of the lactam functionality within the six-membered ring and the additional nitrogen atom at a bridgehead position introduces further conformational constraints.

While specific structural data for this compound is not prevalent in the literature, analysis of closely related isomers, such as 1,4- and 6,8-diazabicyclo[3.2.2]nonane derivatives, provides insight. researchgate.netresearchgate.net X-ray crystallography on these related compounds confirms that the bicyclic core is conformationally flexible, capable of adopting different arrangements to accommodate substituents and crystal packing forces. researchgate.net The seven-membered ring often assumes a distorted boat or twist-boat conformation to alleviate steric strain.

Energetic Landscape of Conformational Isomers

The energetic landscape of this compound is characterized by the high strain energy associated with its non-planar lactam. This inherent strain makes the molecule significantly higher in energy than a comparable acyclic amide. The conformational flexibility of the seven-membered ring results in a complex potential energy surface with multiple local minima corresponding to different conformers (e.g., various boat and twist forms). gla.ac.ukacs.org

Influence of Bridgehead Nitrogen Pyramidalization on Conformation

A critical feature of the this compound structure is the pyramidalization of the bridgehead nitrogen (N1). In a standard, planar amide, the nitrogen atom is sp2-hybridized. researchgate.net However, the geometric constraints of the bicyclic system make a planar configuration at the bridgehead impossible, forcing the nitrogen into a more sp3-like, pyramidal geometry. researchgate.net

Computational Approaches to Conformational Dynamics

Given the challenges in experimentally isolating and characterizing individual conformers of flexible and strained molecules, computational methods are indispensable tools for studying the conformational dynamics of systems like this compound. Techniques such as Density Functional Theory (DFT) and ab initio molecular orbital methods are widely used to calculate the geometric structures and relative energies of different conformers and the transition states that connect them. oregonstate.eduacs.org

These calculations allow for a detailed mapping of the potential energy surface, providing insights into the most stable conformations and the energy barriers for interconversion. For example, computational studies on related bridgehead lactams have successfully quantified the parameters of amide bond distortion (τ and χN) and correlated them with changes in reactivity. oregonstate.edu

Furthermore, Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of the molecule. By simulating the motion of atoms over time, MD can reveal the pathways of conformational change, the flexibility of different parts of the molecule, and the influence of the solvent environment on the conformational equilibrium. These computational approaches provide a powerful complement to experimental data, offering a molecular-level understanding of the complex conformational landscape of strained bicyclic lactams.

Molecular Mechanics (MM) and Force Field Calculations

There is a notable absence of published studies employing molecular mechanics (MM) or specific force field calculations to determine the preferred conformations and relative energies of this compound. Such studies would typically involve the use of established force fields like AMBER or MMFF to systematically explore the potential energy surface of the molecule and identify low-energy conformers. The lack of such data precludes a detailed discussion of its stable geometries as predicted by these methods.

Ab Initio and Density Functional Theory (DFT) Studies on Conformational Preference

Similarly, a thorough search of scientific databases did not yield any specific ab initio or Density Functional Theory (DFT) studies dedicated to the conformational preferences of this compound. While DFT calculations have been extensively used to investigate the structures of related bicyclic systems, including bicyclo[3.3.1]nonan-9-one, this level of theoretical analysis has not been applied to the title compound in the available literature. Consequently, there are no reported data on its optimized geometries, relative conformational energies, or the transition states connecting different conformers.

Reactivity Studies and Mechanistic Investigations

Reactivity Profile of the Bridged Amide Moiety

The amide bond in 1,3-diazabicyclo[3.2.2]nonan-4-one is part of a bicyclic system, which forces it into a non-planar, or "twisted," conformation. This distortion is a direct consequence of the nitrogen atom (N1) being located at a bridgehead position. This structural feature is paramount to its chemical behavior, as it disrupts the typical resonance stabilization found in planar amides.

Standard lactams, like most amides, are characterized by a planar arrangement of the atoms involved in the amide bond (O=C-N). This planarity allows for effective delocalization of the nitrogen lone pair of electrons into the carbonyl π-system (nN → π*C=O). rsc.orgnih.gov This resonance stabilization is responsible for the relatively short C-N bond, the high rotational barrier, and the general stability and reduced electrophilicity of the carbonyl carbon in amides. nih.gov

In this compound, the geometric constraints of the bicyclic framework prevent the amide group from achieving planarity. beilstein-journals.org The nitrogen lone pair is forced out of alignment with the carbonyl π-orbital, leading to a significant reduction in resonance stabilization. beilstein-journals.orgnih.gov This "amide twist" results in properties that are intermediate between a classic amide and an aminoketone. beilstein-journals.org The consequences of this reduced resonance include a longer, weaker C-N bond and a shorter, more ketone-like C=O bond. nih.gov

This altered electronic structure leads to a marked increase in the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to standard, planar lactams. Spectroscopic data for related twisted amides confirm this shift in character, with the carbonyl group showing absorption frequencies and 13C NMR chemical shifts that are at a lower field (higher frequency/ppm) than planar amides and shifted towards values typical for ketones. nih.govbeilstein-journals.org For instance, a series of diazabicyclic bridged amides showed 13C NMR chemical shifts for the carbonyl carbon ranging from 172.8 ppm to 182.1 ppm, which is significantly downfield from typical planar amides. beilstein-journals.org

A direct consequence of the reduced amide resonance and increased carbonyl reactivity is a heightened sensitivity to hydrolysis. rsc.org While standard amides are famously robust and require harsh conditions (strong acid or base and heat) to hydrolyze, twisted amides like this compound undergo hydrolysis much more readily. beilstein-journals.orggla.ac.uk The destabilization of the ground state by twisting the amide bond lowers the activation energy for hydrolysis. rsc.org

Theoretical studies on the hydrolysis of twisted amides reveal that the mechanism can differ from that of planar amides. nih.govacs.org The rate acceleration is linked to the preference for N-protonation in twisted amides under acidic conditions, which further weakens the C-N bond, as opposed to the O-protonation favored by planar amides. nih.govacs.org The hydrolysis of highly twisted amides can be so facile that it occurs rapidly even at room temperature in neutral or mildly acidic aqueous solutions. beilstein-journals.orggla.ac.uk In some cases, the hydrate (B1144303) of the conjugate acid, which is typically a high-energy intermediate in planar amide hydrolysis, can be a stable, observable species for twisted amides. gla.ac.uk

FeatureStandard Lactam (e.g., δ-valerolactam)Bridged Amide (e.g., this compound)
Amide Geometry PlanarTwisted/Non-planar
Resonance (nN → πC=O)*StrongSignificantly Reduced
C-N Bond Character Partial Double BondMore Single Bond-like
Carbonyl Reactivity LowHigh (Aminoketone-like)
Hydrolysis Slow, requires harsh conditionsRapid, can occur under mild conditions
Site of Protonation Oxygen (preferred)Nitrogen (preferred)

Reactions Involving the Bridgehead Nitrogen Atoms

The this compound scaffold contains two nitrogen atoms: the amide nitrogen at the N1 bridgehead and a tertiary amine nitrogen at the N4 position. Both exhibit unique reactivity shaped by the bicyclic structure.

The basicity of the N4 nitrogen is that of a typical tertiary amine within a bicyclic system, and it is generally the more basic of the two nitrogens in the neutral molecule. Its pKa value is expected to be similar to other saturated bicyclic amines. Upon protonation, this nitrogen would bear a positive charge, which could influence the reactivity of the nearby amide group through inductive effects.

Nitrogen AtomExpected BasicityPreferred Site of ProtonationInfluencing Factors
N1 (Amide) Higher than planar amides, lower than aminesNitrogenAmide twist localizes lone pair
N4 (Amine) Typical for tertiary bicyclic aminesNitrogenSaturated amine environment

The bridgehead nitrogen atoms in diazabicyclic systems are available for nucleophilic attack, leading to N-alkylation and quaternization products. The N4 tertiary amine is expected to be the more nucleophilic center and would readily react with alkyl halides or other electrophiles to form quaternary ammonium (B1175870) salts. nih.gov For the related 1,4-diazabicyclo[3.2.2]nonane system, quaternization at the tertiary amine nitrogen has been demonstrated to be a viable reaction. nih.gov

Alkylation of the N1 amide nitrogen is less favorable but can be influenced by the reaction conditions. Deprotonation of the amide N-H followed by reaction with an electrophile is a potential route. Such reactions are common for standard lactams and are used to create N-acyllactam intermediates for polymerization. mdpi.com Given the increased acidity of the N-H bond in some twisted amides, this pathway may be accessible.

Cycloaddition Reactions and Their Stereoselectivity in Bridged Systems

Bridged bicyclic systems like bicyclo[3.2.2]nonane derivatives serve as important frameworks in cycloaddition reactions, where their rigid structures can exert significant stereocontrol. beilstein-journals.org While there are no specific reports of this compound itself acting as a dienophile or dipole, the behavior of related systems provides insight into the expected stereoselectivity.

In Diels-Alder reactions involving bicyclo[3.2.2]nonene derivatives, the facial selectivity of the approach of the diene is dictated by the steric hindrance of the existing bridges. beilstein-journals.orggla.ac.uk The reaction often proceeds to give endo-adducts, a preference that can be enhanced under high-pressure conditions. For example, the Diels-Alder reaction of 6,7-dioxabicyclo[3.2.2]nona-3,8-dien-2-one with cyclopentadiene (B3395910) yields a mixture of cis-endo and trans-endo adducts. The stereochemical outcome is a result of the diene approaching the dienophile from the face opposite the larger bridge, following the established endo rule.

In [3+2] dipolar cycloadditions, the rigid bicyclic scaffold also controls the stereochemistry of the newly formed five-membered ring. nih.gov The stereoselectivity is often high, leading to the preferential formation of one diastereomer. The specific outcome depends on the nature of the dipole, the dipolarophile, and the transition state geometry, which is heavily influenced by the steric and electronic properties of the bridged system. nih.gov

Reaction TypeReactant SystemKey Stereochemical ObservationReference
Diels-Alder 6,7-Dioxabicyclo[3.2.2]nona-3,8-dien-2-one + CyclopentadieneFormation of cis-endo and trans-endo adducts.
Diels-Alder Optically active 1,4-dimethylcycloheptadiene + AcroleinLewis acid promotion leads to a highly stereoselective reaction, forming one major isomer out of eight possibilities. beilstein-journals.org
[3+2] Cycloaddition Alkenylboron compounds + NitronesHigh diastereoselectivity (>20:1 dr) is observed in the formation of isoxazole (B147169) cycloadducts. nih.gov

Investigations into the Reaction Mechanisms of this compound Remain Largely Undocumented

Despite the extensive body of research surrounding bicyclic nitrogen-containing compounds, a thorough review of available scientific literature reveals a significant gap in the understanding of the specific chemical reactivity of This compound . Detailed kinetic and computational studies focusing on the reaction mechanisms of this particular heterocyclic ketone are notably absent from published research.

While the structurally related isomer, 1,4-diazabicyclo[3.2.2]nonane, and its derivatives have been the subject of numerous investigations, particularly in the field of medicinal chemistry as ligands for nicotinic acetylcholine (B1216132) receptors, the same level of scientific inquiry has not been extended to the 1,3-isomer. The positional arrangement of the nitrogen atoms and the carbonyl group in This compound presents a unique chemical architecture that would theoretically influence its electronic properties and reaction pathways. However, empirical data from kinetic experiments and theoretical insights from computational modeling, which are crucial for elucidating reaction mechanisms, are not available in the public domain.

One study that synthesized a derivative of the 1,3-diazabicyclo[3.2.2]nonane system for biological evaluation found it to be inactive in the specific assays conducted. However, this research did not delve into the fundamental reactivity, kinetics, or computational analysis of the parent compound, This compound .

The absence of such fundamental data precludes a detailed discussion on the mechanistic pathways this compound might undergo. Kinetic studies would be essential to determine reaction rates, orders, and the influence of various parameters such as temperature and concentration on its transformations. Similarly, computational chemistry would offer invaluable insights into the molecule's geometry, electronic structure, transition states, and the energy landscapes of potential reaction coordinates.

Consequently, it is not possible to provide an article with the requested detailed research findings, data tables, and in-depth analysis of reaction mechanisms for This compound at this time. The field remains open for future research to explore the chemical behavior of this intriguing bicyclic lactam.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are instrumental in elucidating the fine details of the molecular and electronic structure of 1,3-diazabicyclo[3.2.2]nonan-4-one. These methods allow for a detailed analysis of orbital interactions and charge distribution within the molecule.

Molecular Orbital (MO) Analysis of Nitrogen Lone Pair Delocalization

The presence of two nitrogen atoms and a carbonyl group within the bicyclic framework of this compound leads to interesting electronic effects, particularly concerning the delocalization of nitrogen lone pairs. In a typical amide, the nitrogen lone pair participates in resonance with the carbonyl group, resulting in a planar geometry at the nitrogen and a partial double bond character for the C-N bond.

In this compound, the bridgehead nitrogen (N1) is constrained by the bicyclic system, which influences its ability to achieve planarity. The lone pair on N1 is generally considered to be more localized than in a simple acyclic amide. The other nitrogen (N3), being adjacent to the carbonyl group, forms part of a lactam. Its lone pair is expected to be significantly delocalized into the carbonyl system.

Molecular orbital analysis, often performed using methods like Density Functional Theory (DFT), can quantify the extent of this delocalization. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO is often associated with the lone pair of the more basic nitrogen (N1), while the LUMO is typically centered on the π* orbital of the carbonyl group. The energy gap between the HOMO and LUMO provides an indication of the molecule's reactivity.

Table 1: Illustrative Molecular Orbital Energies for a Bicyclic Amide System

Molecular OrbitalEnergy (eV)Description
HOMO-6.5Primarily located on the N1 lone pair
HOMO-1-8.2Associated with σ-bonds of the bicyclic frame
LUMO1.5Centered on the C=O π* orbital
LUMO+12.8Distributed over the bicyclic system

Note: These are representative values for a similar bicyclic amide and may not be the exact calculated values for this compound.

Charge Distribution and Electrostatic Potential Analysis

The distribution of electron density within this compound is non-uniform due to the presence of heteroatoms with different electronegativities. Natural Bond Orbital (NBO) analysis is a common computational method used to calculate the partial charges on each atom.

This analysis typically reveals a significant negative charge on the oxygen atom of the carbonyl group and a positive charge on the carbonyl carbon. The nitrogen atoms also carry partial negative charges, with the bridgehead nitrogen (N1) generally being more basic and having a more localized negative charge compared to the amide nitrogen (N3).

An electrostatic potential (ESP) map provides a visual representation of the charge distribution. Regions of negative potential (typically colored red) are susceptible to electrophilic attack and are usually found around the carbonyl oxygen and the bridgehead nitrogen. Regions of positive potential (typically colored blue) are prone to nucleophilic attack and are located around the carbonyl carbon and the hydrogen atoms attached to the nitrogen atoms.

Advanced Molecular Modeling for Intermolecular Interactions

The unique three-dimensional structure of this compound makes it an interesting candidate for interacting with biological macromolecules. Advanced molecular modeling techniques are employed to study these interactions in detail.

Ligand-Receptor Interaction Modeling (e.g., Protein-Ligand Systems)

Derivatives of the diazabicyclo[3.2.2]nonane scaffold have been investigated for their interaction with various receptors, such as nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov Molecular docking simulations are a primary tool for predicting the binding mode of a ligand within the active site of a receptor. These simulations can identify key intermolecular interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts, that contribute to the binding affinity.

For instance, the bridgehead nitrogen of a diazabicyclo[3.2.2]nonane derivative can act as a hydrogen bond acceptor or can be protonated to form a salt bridge with acidic residues in the receptor's binding pocket. The carbonyl oxygen of the lactam ring in this compound can also participate in hydrogen bonding. The hydrophobic bicyclic framework can engage in van der Waals interactions with nonpolar residues of the protein.

Enhanced Sampling Simulations for Unbinding Mechanisms

Understanding the kinetics of ligand binding and unbinding is crucial for drug design. Enhanced sampling molecular dynamics (MD) simulations, such as metadynamics or umbrella sampling, can be used to explore the entire unbinding pathway of a ligand from its receptor. These computationally intensive methods can reveal the free energy barriers and intermediate states involved in the unbinding process, providing insights that are not accessible through standard MD simulations. Such studies on related diazabicyclic systems have provided valuable information on the mechanisms of receptor modulation.

Prediction of Spectroscopic Signatures from First Principles

Computational methods can predict various spectroscopic properties of this compound, which can aid in its experimental characterization.

DFT calculations can be used to predict the vibrational frequencies of the molecule, which correspond to the peaks in an infrared (IR) spectrum. The calculated spectrum can be compared with experimental data to confirm the structure of the compound. A characteristic feature in the predicted IR spectrum of this compound would be a strong absorption band corresponding to the carbonyl stretching vibration, typically in the range of 1650-1700 cm⁻¹.

Furthermore, nuclear magnetic resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculations can predict the ¹H and ¹³C NMR spectra of the molecule, which are invaluable for structural elucidation. The predicted chemical shifts are sensitive to the conformational and electronic environment of each nucleus.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted FeatureCharacteristic Region
IR SpectroscopyC=O Stretch1650-1700 cm⁻¹
¹³C NMRCarbonyl Carbon170-180 ppm
¹H NMRProtons adjacent to N2.5-4.0 ppm

Note: These are typical ranges and the exact values would be obtained from specific computational outputs.

Synthesis and Study of Advanced 1,3 Diazabicyclo 3.2.2 Nonan 4 One Derivatives and Analogs

Design and Synthesis of Functionalized Analogs for Mechanistic Probes

The synthesis of functionalized 1,3-diazabicyclo[3.2.2]nonan-4-one derivatives is crucial for creating molecular tools to investigate biological processes. These analogs, featuring specific chemical groups, can act as probes to explore interactions with biological targets like enzymes and receptors.

One common synthetic route involves the ring expansion of a precursor molecule. For instance, the Schmidt reaction applied to 2-morpholin-4-ylmethyl-quinuclidin-3-one has been shown to yield a 1,3-diazabicyclo[3.2.2]nonanone derivative. eurjchem.com This method provides a pathway to the core bicyclic structure, which can then be further functionalized.

A prominent application of these derivatives is in the study of enzyme inhibition. Researchers have synthesized a series of amides by coupling 1,3-diazabicyclo[3.2.2]nonane with various acetylated triterpenoic acids. nih.gov These compounds were subsequently N-methylated to produce quaternary ammonium (B1175870) salts. nih.gov The resulting molecules were designed to probe the active sites of cholinesterases, revealing high selectivity for butyrylcholinesterase (BChE) over acetylcholinesterase (AChE). nih.gov This selectivity highlights how the diazabicyclic scaffold can be functionalized to create highly specific mechanistic probes.

Table 1: Triterpenoic Acid Amides of 1,3-Diazabicyclo[3.2.2]nonane for Enzyme Inhibition Studies

Parent Triterpenoic AcidResulting Amide StructureTarget Enzyme
Oleanolic AcidOleanolic acid-diazabicyclononane amideButyrylcholinesterase (BChE)
Ursolic AcidUrsolic acid-diazabicyclonane amideButyrylcholinesterase (BChE)
Betulinic AcidBetulinic acid-diazabicyclonane amideButyrylcholinesterase (BChE)
Glycyrrhetinic AcidGlycyrrhetinic acid-diazabicyclonane amideButyrylcholinesterase (BChE)

This table is based on research involving the coupling of triterpenoic acids with diazabicyclo[3.2.2]nonanes to create enzyme inhibitors. nih.gov

Regioisomeric Investigations within Diazabicyclo[3.2.2]nonane Frameworks (e.g., 1,3- vs 1,4-isomers)

The precise arrangement of nitrogen atoms within the diazabicyclononane framework is critical for its chemical properties and biological activity. Comparative studies of regioisomers, particularly the 1,3- and 1,4-diazabicyclo[3.2.2]nonane systems, have provided significant insights into the structural requirements for molecular interactions.

Research into modulators of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) has demonstrated the profound impact of this isomerism. nih.gov In a key study, a series of analogs based on the archetypal α7 silent agonist NS6740, which features a 1,4-diazabicyclo[3.2.2]nonane core, were synthesized and evaluated. nih.gov To investigate the importance of the nitrogen positioning, the corresponding 1,3-diazabicyclo[3.2.2]nonane regioisomer was also prepared and tested. nih.gov

The synthesis of the 1,4-isomer, 1,4-diazabicyclo[3.2.2]nonan-3-one, has been achieved via a Schmidt reaction on quinuclidone HCl. prepchem.com A similar approach can be used for the 1,3-isomer. Both this compound and its 1,4-regioisomer have been utilized as scaffolds in medicinal chemistry. nih.govunimi.it However, the biological outcomes can be dramatically different. The study on α7 nAChR modulators found that while the 1,4-diazabicyclo[3.2.2]nonane derivative (NS6740) was a potent silent agonist, the regioisomeric 1,3-diazabicyclo[3.2.2]nonane derivative was completely inactive. nih.gov This stark difference underscores the critical role of the distance and orientation between the protonatable nitrogen atom and the carbonyl group for maintaining the correct ligand-receptor interaction. nih.gov

Table 2: Comparative Activity of 1,3- vs. 1,4-Diazabicyclo[3.2.2]nonane Analogs at α7 nAChR

CompoundDiazabicyclo[3.2.2]nonane CoreBiological Activity at α7 nAChR
NS6740 Analog1,4-isomerSilent Agonist (induces desensitization)
Regioisomeric Analog1,3-isomerInactive

This table summarizes findings from a study comparing regioisomers as α7 nicotinic acetylcholine receptor (nAChR) modulators. nih.gov

Exploration of Heteroatom Substitutions and Ring Modifications

Modifying the core heterocyclic structure by substituting heteroatoms or altering the ring system can lead to analogs with novel properties. Replacing one of the nitrogen atoms or a carbon atom in the this compound scaffold with another heteroatom, such as oxygen or sulfur, creates new chemical entities with different steric and electronic profiles.

The synthesis of such analogs has been achieved through multi-step sequences starting from amino acids. For example, linear precursors derived from L-threonine and D-threonine have been cyclized to form oxa-diazabicyclo[3.2.2]nonan-8-one derivatives, specifically (1S,5S,7R)- and (1R,5R,7S)-7-methyl-2-((4-nitrophenyl)sulfonyl)-6-oxa-2,9-diazabicyclo[3.2.2]nonan-8-one, respectively. conicet.gov.ar In these compounds, an oxygen atom replaces a carbon in the bicyclic framework.

Similarly, using an S-nucleophile precursor derived from L-cysteine, researchers have synthesized a thia-analog, (1R,5S)-6-thia-2,9-diazabicyclo[3.2.2]nonan-8-one. conicet.gov.ar Other related structures, such as 3-oxa-6,8-diazabicyclo[3.2.2]nonane, have also been reported, further expanding the library of modified bicyclic scaffolds. researchgate.net These explorations into heteroatom substitution are essential for understanding how changes to the core ring structure influence molecular conformation and potential biological function.

Table 3: Examples of Heteroatom-Substituted Diazabicyclo[3.2.2]nonane Analogs

Compound NameHeteroatom SubstitutionRing System
(1S,5S,7R)-7-Methyl-2-((4-nitrophenyl)sulfonyl)-6-oxa-2,9-diazabicyclo[3.2.2]nonan-8-oneOxygen (Oxa-)6-Oxa-2,9-diazabicyclo[3.2.2]nonane
(1R,5S)-6-Thia-2,9-diazabicyclo[3.2.2]nonan-8-oneSulfur (Thia-)6-Thia-2,9-diazabicyclo[3.2.2]nonane
3-Oxa-6,8-diazabicyclo[3.2.2]nonaneOxygen (Oxa-)3-Oxa-6,8-diazabicyclo[3.2.2]nonane

This table provides examples of diazabicyclo[3.2.2]nonane analogs where a carbon or nitrogen has been replaced by another heteroatom. conicet.gov.arresearchgate.net

Conformationally Constrained Analogs for SAR Studies

The rigid, bicyclic nature of the diazabicyclo[3.2.2]nonane framework makes it an excellent scaffold for structure-activity relationship (SAR) studies. By "locking" the molecule into a specific conformation, researchers can gain a clearer understanding of the optimal three-dimensional shape required for biological activity. Conformational restriction reduces the entropic penalty of binding to a target, which can enhance affinity and selectivity. units.it

The investigation of 1,3- and 1,4-diazabicyclo[3.2.2]nonane regioisomers serves as a prime example of using conformationally constrained analogs for SAR. nih.gov The finding that the 1,3-isomer was inactive in the α7 nAChR assay, while the 1,4-isomer was potent, provides a critical SAR data point. nih.gov It demonstrates that the spatial relationship between the key pharmacophoric elements—the protonatable nitrogen and the hydrogen-bond accepting carbonyl group—is rigidly defined and essential for activity. nih.gov Any deviation from the optimal geometry, as seen in the 1,3-isomer, leads to a complete loss of function. nih.gov

This principle highlights the value of the diazabicyclo[3.2.2]nonane system in drug design. The inherent rigidity of the scaffold allows for systematic modifications where the resulting changes in activity can be more directly attributed to the specific structural alteration, rather than to broader, unpredictable conformational changes that affect more flexible molecules. This makes the this compound core and its isomers valuable templates for designing targeted and selective ligands.

Future Research Directions and Perspectives

Development of Novel and Efficient Synthetic Routes for Complex Derivatives

The synthesis of the parent 1,3-diazabicyclo[3.2.2]nonan-4-one has been achieved, albeit as a minor product, through a Beckmann rearrangement of quinuclidine-3-one oxime. nih.govunimi.it In a reported procedure, treatment of quinuclidine-3-one hydrochloride with hydroxylamine (B1172632) hydrochloride and sodium acetate (B1210297) yields the corresponding oxime. nih.gov Subsequent exposure of the oxime to polyphosphoric acid at elevated temperatures (130°C) induces the Beckmann rearrangement, affording a mixture of two lactam regioisomers: the major product 1,4-diazabicyclo[3.2.2]nonan-3-one and the desired this compound. nih.gov These isomers can then be separated by silica (B1680970) gel column chromatography. nih.gov

A significant avenue for future research lies in the development of more efficient and stereoselective synthetic routes to access not only the parent compound but also a diverse range of its derivatives. Current methods result in a mixture of regioisomers, necessitating tedious purification. Future synthetic strategies could explore:

Directed Beckmann Rearrangements: Investigating alternative rearrangement conditions or directing groups on the oxime precursor to favor the formation of the 1,3-isomer.

Alternative Cyclization Strategies: Designing novel synthetic pathways that circumvent the Beckmann rearrangement altogether, potentially through intramolecular cyclization of suitably functionalized piperidine (B6355638) or azepane precursors.

Functionalization of the Bicyclic Core: Developing methods for the selective functionalization of the this compound scaffold at various positions to create a library of derivatives for further study.

Deeper Mechanistic Understanding of Amide Reactivity in Bridged Systems

The geometry of the amide bond in bridged lactams is often distorted from planarity, leading to altered reactivity compared to acyclic amides. nih.gov This deviation from planarity, often quantified by parameters such as the twist angle (τ) and nitrogen pyramidalization (χN), can significantly impact the electronic properties of the amide bond. nih.gov While extensive research has been conducted on the reactivity of various bridged lactam systems, specific mechanistic studies on this compound are currently lacking in the scientific literature.

Future research should aim to elucidate the specific reactivity of the amide bond within this unique bicyclic framework. Key areas of investigation include:

Hydrolytic Stability: Quantifying the rate of hydrolysis under acidic and basic conditions to understand the influence of the bridged structure on amide bond stability.

Nucleophilic Acyl Substitution: Exploring reactions with various nucleophiles to probe the electrophilicity of the carbonyl carbon.

N-Protonation vs. O-Protonation: Determining the preferred site of protonation, which is a key indicator of amide bond distortion. nih.gov

Transition Metal-Catalyzed Reactions: Investigating the potential for activating the typically inert N-C(O) bond through transition metal catalysis, a frontier in amide chemistry. masterorganicchemistry.com

A deeper mechanistic understanding will not only contribute to the fundamental knowledge of bridged systems but also enable the rational design of novel transformations and applications for this compound.

Advanced Spectroscopic and Computational Probes for Dynamic Processes

Detailed spectroscopic and computational characterization of this compound is essential for a comprehensive understanding of its structure and dynamic behavior. While basic characterization would include standard techniques like ¹H and ¹³C NMR, mass spectrometry, and infrared spectroscopy, more advanced methods can provide deeper insights. To date, specific advanced spectroscopic or computational studies for this compound have not been reported.

Future research in this area should focus on:

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive information on bond lengths, bond angles, and the precise conformation of the bicyclic system, allowing for the quantification of amide bond distortion.

Dynamic NMR Spectroscopy: Variable-temperature NMR studies could reveal information about conformational dynamics and potential ring-inversion processes.

Computational Modeling: High-level density functional theory (DFT) calculations can be employed to:

Predict the ground-state geometry and conformational landscape.

Calculate the energetic barriers for conformational changes.

Simulate spectroscopic data (e.g., NMR chemical shifts, IR frequencies) to aid in experimental characterization. nih.gov

Model reaction pathways to provide insights into the mechanistic questions outlined in the previous section.

Comparing the experimental data with computational results will be crucial for validating theoretical models and gaining a robust understanding of the structure-property relationships in this class of molecules.

Exploration of Biological Activity and Medicinal Chemistry Applications

Given that the isomeric 1,4-diazabicyclo[3.2.2]nonane scaffold is a component of compounds targeting nicotinic acetylcholine (B1216132) receptors, a logical future direction is the exploration of the biological activity of this compound and its derivatives. nih.govnih.gov The different spatial arrangement of the nitrogen atoms and the carbonyl group in the 1,3-isomer could lead to novel interactions with biological targets. nih.gov A systematic investigation into its potential as a scaffold in medicinal chemistry, including its use in the design of receptor agonists or antagonists, could unveil new therapeutic opportunities.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 1,3-Diazabicyclo[3.2.2]nonan-4-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves cyclization reactions of appropriately substituted precursors. For example, analogs like 3,7-diazabicyclo[3.3.1]nonane derivatives are synthesized via N-tboc protection, followed by deprotection and salt formation under acidic conditions (e.g., using fumaric acid) . Yield optimization requires careful control of solvent systems (e.g., CH2_2Cl2_2/MeOH ratios) and reaction times (e.g., 12-hour reflux). Chromatographic purification is critical for isolating high-purity products .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of this compound derivatives?

  • Methodological Answer :

  • 1^1H/13^{13}C NMR : Focus on diagnostic peaks for the bicyclic scaffold, such as deshielded protons adjacent to carbonyl groups (e.g., 4-keto resonance at ~200 ppm in 13^{13}C NMR).
  • IR : Confirm the carbonyl stretch (C=O) at ~1700 cm1^{-1}.
  • MS : Use high-resolution mass spectrometry (HRMS) to validate molecular ion peaks and fragmentation patterns. Cross-referencing with crystallographic data (e.g., CCDC entries) enhances reliability .

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) can model transition states and charge distribution. Software like COMSOL Multiphysics enables simulations of reaction kinetics, while molecular docking studies (e.g., using Discovery Studio) predict interactions with biological targets .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the bicyclic core) alter the biological activity of this compound derivatives?

  • Methodological Answer :

  • Experimental Design : Use a factorial design to vary substituents (e.g., aryl, heteroaryl) and assess bioactivity (e.g., IC50_{50} values in enzyme assays). For example, pyridyl or imidazole substituents enhance binding to nicotinic acetylcholine receptors .
  • Data Analysis : Apply multivariate regression to correlate electronic (Hammett σ) and steric (Taft Es_s) parameters with activity trends. Crystallographic data (e.g., Hirshfeld surface analysis) reveal non-covalent interactions critical for ligand-receptor binding .

Q. What methodological challenges arise when reconciling contradictory data on the stability of this compound under varying pH conditions?

  • Methodological Answer :

  • Contradiction Analysis : Use accelerated stability studies (e.g., stress testing at 40°C/75% RH) to identify degradation pathways. LC-MS/MS can detect hydrolysis products (e.g., ring-opened amines).
  • Validation : Compare results across labs using standardized protocols (e.g., ICH Q1A guidelines). Discrepancies often stem from solvent impurities or oxygen exposure during synthesis .

Q. How can interdisciplinary approaches (e.g., cheminformatics and AI) optimize the discovery of novel this compound analogs?

  • Methodological Answer :

  • Cheminformatics : Use tools like SciFinder Scholar to mine CAS Registry data for structural analogs and reaction conditions.
  • AI Integration : Train neural networks on synthetic datasets (e.g., reaction yields, solvent systems) to predict optimal conditions. COMSOL Multiphysics simulations enable "virtual experiments" to screen substituent effects .

Research Design & Validation

Q. What frameworks (e.g., FINER criteria) ensure rigor in formulating research questions about this compound’s mechanism of action?

  • Methodological Answer : Apply the FINER framework:

  • Feasible : Prioritize questions answerable via accessible techniques (e.g., in vitro assays over in vivo models).
  • Novel : Focus on underexplored substituents (e.g., fluorinated groups) to address literature gaps.
  • Ethical : Use computational models (e.g., molecular dynamics) to reduce animal testing .

Q. How should researchers address reproducibility issues in crystallographic studies of this compound derivatives?

  • Methodological Answer :

  • Data Transparency : Deposit raw crystallographic data in public repositories (e.g., CCDC) with detailed refinement parameters (R-factors, thermal ellipsoids).
  • Cross-Validation : Compare unit cell parameters across independent syntheses. Discrepancies >1% suggest polymorphic variations or measurement errors .

Tables of Key Data

Parameter Typical Range/Value Reference
Melting Point (Derivatives)149–180°C
Reaction Yield (Salt Forms)56–58%
DFT Calculation LevelB3LYP/6-31G*
Degradation pH SensitivityStable at pH 3–7; hydrolysis >pH 9

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.